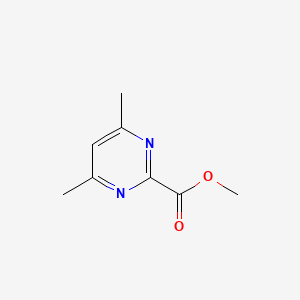
Methyl 4,6-dimethylpyrimidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4,6-dimethylpyrimidine-2-carboxylate” is a chemical compound with the CAS Number: 27427-89-0 . It has a molecular weight of 166.18 . The IUPAC name for this compound is methyl 4,6-dimethyl-2-pyrimidinecarboxylate . The InChI Code for this compound is 1S/C8H10N2O2/c1-5-4-6 (2)10-7 (9-5)8 (11)12-3/h4H,1-3H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 4,6-dimethylpyrimidine-2-carboxylate” can be represented by the formula C8H10N2O2 . The InChI key for this compound is OZQKMZUCPKQXSQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 4,6-dimethylpyrimidine-2-carboxylate” is a liquid at room temperature . It has a boiling point of 287.6°C at 760 mmHg . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Semiconducting Polymers
Methyl 4,6-dimethylpyrimidine-2-carboxylate is utilized as a substrate in aldol condensation reactions due to its ability to easily deprotonate and generate a resonance stabilized carbanion. This property has been exploited in the synthesis of a series of novel conjugated polymers, showcasing its utility in the development of advanced materials for semiconducting applications (Gunathilake et al., 2013).
Crystal Structure Analysis
The compound has also been a focal point in crystal structure analysis, providing insights into molecular configurations and interactions. For example, the synthesis and crystal structure of 4-(4,6-dimethylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, derived from a reaction involving 2-amino-4,6-dimethylpyrimidine, highlights its role in advancing our understanding of molecular structures through X-ray diffraction analysis (Ji, 2006).
Hydrogen-Bonding Patterns
In another study, the examination of hydrogen-bonding patterns in compounds related to methyl 4,6-dimethylpyrimidine-2-carboxylate revealed complex molecular arrangements and interactions, which are crucial for the design of pharmaceutical compounds and understanding of biomolecular structures (Hemamalini et al., 2006).
Antimicrobial Evaluation
Methyl 4,6-dimethylpyrimidine-2-carboxylate derivatives have been synthesized and evaluated for their antimicrobial properties. This research contributes to the development of new antimicrobial agents and enhances our understanding of the structure-activity relationships in pyrimidine derivatives (Shastri & Post, 2019).
Development of Herbicides
Furthermore, derivatives of methyl 4,6-dimethylpyrimidine-2-carboxylate have been explored for their herbicidal activities, indicating the potential of these compounds in agricultural chemistry and the design of new herbicides (Fu-b, 2014).
Safety and Hazards
“Methyl 4,6-dimethylpyrimidine-2-carboxylate” is associated with several hazard statements including H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
methyl 4,6-dimethylpyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-6(2)10-7(9-5)8(11)12-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQKMZUCPKQXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2807000.png)
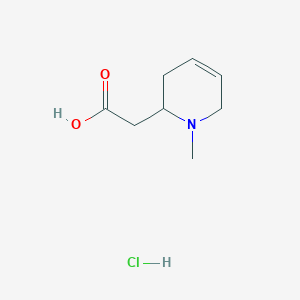
![N-(3-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2807002.png)
![2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2807003.png)
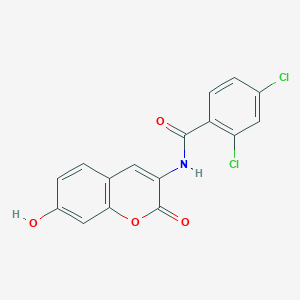
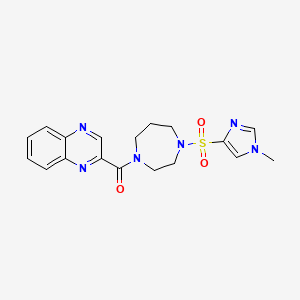
![2,5-Dimethyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2807007.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2807009.png)
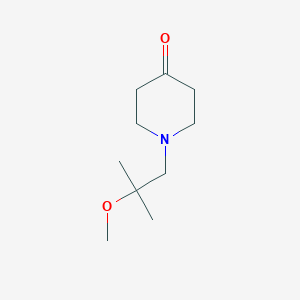
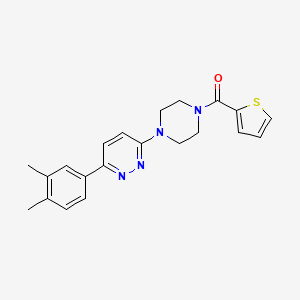
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2807017.png)

![N-(4-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2807020.png)
